Hydrogen ionophore V
Overview
Description
Hydrogen ionophore V is a chemical compound that functions as an ionophore, facilitating the transport of hydrogen ions (protons) across biological membranes. Ionophores are molecules that can bind ions and transport them across lipid bilayers, which is crucial in various biological and chemical processes. This compound is particularly significant due to its ability to selectively transport hydrogen ions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen ionophore V typically involves organic synthesis techniques. The process begins with the preparation of the core structure, which is then functionalized with specific groups to enhance its ionophoric properties. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The final product is purified using techniques such as chromatography and crystallization to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Hydrogen ionophore V can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce reduced forms of the compound with altered chemical properties.
Scientific Research Applications
Hydrogen ionophore V has a wide range of applications in scientific research, including:
Chemistry: Used in the study of ion transport mechanisms and membrane chemistry.
Biology: Facilitates the study of proton gradients and their role in cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a tool for studying cellular ion homeostasis.
Industry: Utilized in the development of sensors and analytical devices for detecting hydrogen ions in various samples.
Mechanism of Action
Hydrogen ionophore V functions by binding to hydrogen ions and facilitating their transport across lipid bilayers. This process involves the formation of a complex between the ionophore and the hydrogen ion, which is then transported through the hydrophobic interior of the membrane. The ionophore releases the hydrogen ion on the other side of the membrane, effectively transporting it across the barrier. This mechanism is crucial for maintaining proton gradients and enabling various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Valinomycin: An ionophore that selectively transports potassium ions.
Nigericin: Transports potassium ions and hydrogen ions.
Monensin: Transports sodium ions and hydrogen ions.
Uniqueness
Hydrogen ionophore V is unique in its high selectivity for hydrogen ions, making it particularly valuable for studies involving proton transport. Unlike other ionophores that may transport multiple types of ions, this compound’s specificity allows for more precise control and analysis of proton-related processes.
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its ability to selectively transport hydrogen ions makes it a crucial tool for studying ion transport mechanisms, cellular processes, and developing analytical devices. The compound’s unique properties and wide range of applications highlight its significance in various fields of science and technology.
Properties
IUPAC Name |
9-(2-aminoethyl)-19,25,31,36-tetratert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.123,27.134,38.02,29.016,21]hentetraconta-1,16,18,20,23(41),24,26,29,31,34,36,38(40)-dodecaene-5,13-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H74N4O6/c1-51(2,3)41-23-33-19-37-27-43(53(7,8)9)29-39-21-35-25-42(52(4,5)6)26-36(48(35)62)22-40-30-44(54(10,11)12)28-38(20-34(24-41)47(33)61)50(40)64-32-46(60)57-15-18-58(16-13-55)17-14-56-45(59)31-63-49(37)39/h23-30,61-62H,13-22,31-32,55H2,1-12H3,(H,56,59)(H,57,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCWLCIELLZKFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCC(=O)NCCN(CCNC(=O)COC5=C(CC6=C(C(=CC(=C6)C(C)(C)C)C4)O)C=C(C=C5C2)C(C)(C)C)CCN)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H74N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746800 | |
Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000849-91-1 | |
Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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